Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a methylbenzoyl group, and an amino propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate typically involves the esterification of 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate.
Reduction: Formation of 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-hydroxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-(4-methoxyphenyl)-3-[(3-chlorobenzoyl)amino]propanoate: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C20H23NO4/c1-4-25-19(22)13-18(15-8-10-17(24-3)11-9-15)21-20(23)16-7-5-6-14(2)12-16/h5-12,18H,4,13H2,1-3H3,(H,21,23) |
InChI Key |
SLBBKNNDQXOUIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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